2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetaldehyde
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Overview
Description
1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-acetaldehyde is an organic compound that features a pyrazole ring substituted with difluoromethyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved through various catalytic and non-catalytic processes . For instance, difluoromethylation of C(sp2)–H bonds can be accomplished using Minisci-type radical chemistry, which is particularly effective for heteroaromatics .
Industrial Production Methods
Industrial production of this compound may involve scalable difluoromethylation processes that utilize metal-based methods to transfer CF2H groups to specific sites on the pyrazole ring . These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the difluoromethyl group.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-acetaldehyde involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to various enzymes and receptors . This interaction can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(Trifluoromethyl)-3,5-dimethyl-1H-pyrazole-4-acetaldehyde
- 1-(Chloromethyl)-3,5-dimethyl-1H-pyrazole-4-acetaldehyde
- 1-(Bromomethyl)-3,5-dimethyl-1H-pyrazole-4-acetaldehyde
Uniqueness
1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-acetaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased metabolic stability and lipophilicity . These properties make it a valuable compound for various applications, particularly in medicinal chemistry.
Properties
Molecular Formula |
C8H10F2N2O |
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Molecular Weight |
188.17 g/mol |
IUPAC Name |
2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetaldehyde |
InChI |
InChI=1S/C8H10F2N2O/c1-5-7(3-4-13)6(2)12(11-5)8(9)10/h4,8H,3H2,1-2H3 |
InChI Key |
RPSIEHCOOOXUDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)CC=O |
Origin of Product |
United States |
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